

An In-depth Technical Guide to Calcium Orange for Cellular Calcium Imaging

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Compound of Interest		
Compound Name:	Calcium orange	
Cat. No.:	B1178576	Get Quote

This guide provides a comprehensive overview of the fundamental principles and practical applications of **Calcium Orange**, a fluorescent indicator for measuring intracellular calcium concentrations. Designed for researchers, scientists, and professionals in drug development, this document details the dye's mechanism of action, spectral properties, and experimental protocols for its effective use in calcium imaging studies.

Core Principles of Calcium Orange

Calcium Orange is a single-wavelength fluorescent indicator used to measure changes in intracellular calcium concentration ([Ca²⁺]i). It belongs to the family of chemical indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺. The underlying mechanism involves a calcium chelating moiety linked to a fluorescent reporter. When intracellular Ca²⁺ levels rise, the chelator binds to these ions, inducing a conformational change in the fluorophore that results in a significant increase in its fluorescence emission.

The acetoxymethyl (AM) ester form of **Calcium Orange** is cell-permeant, allowing for non-invasive loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the dye in the cytoplasm. This ensures that the indicator is retained within the cell during imaging experiments.

Quantitative Data



The following table summarizes the key quantitative properties of **Calcium Orange**, providing a basis for experimental design and data interpretation.

Property	Value	References
Excitation Maximum (λex)	~549 nm	[1]
Emission Maximum (λem)	~574-576 nm	[1][2]
Dissociation Constant (Kd) for Ca ²⁺	~323 nM (at 39.7°C)	[3]
~457 nM (at pH 7.40)	[3]	
~527 nM (at 11.5°C)	[3]	_
Fluorescence Intensity Increase	~3-fold upon Ca²+ binding	[4]

Experimental ProtocolsPreparation of Calcium Orange AM Stock Solution

- Reconstitution: Prepare a stock solution of Calcium Orange AM by dissolving it in highquality, anhydrous dimethyl sulfoxide (DMSO). A typical stock concentration is 1 mM.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Cell Loading with Calcium Orange AM

This protocol provides a general guideline for loading adherent cells. Optimization may be required for different cell types and experimental conditions.

- Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture until they reach the desired confluence.
- Loading Solution Preparation: Prepare a loading solution by diluting the Calcium Orange
 AM stock solution into a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS)
 or a recording medium (e.g., 20 mM HEPES, 115 mM NaCl, 5.4 mM KCl, 0.8 mM MgCl₂, 1.8



mM CaCl₂, and 13.8 mM D-glucose, adjusted to pH 7.4).[1] The final concentration of **Calcium Orange** AM is typically in the range of 1-10 μM. To aid in the solubilization of the AM ester in the aqueous buffer, a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can be added to the loading solution.

- Cell Loading: Remove the cell culture medium and replace it with the Calcium Orange AM loading solution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[2] The optimal incubation time should be determined empirically to ensure adequate dye loading while minimizing potential cytotoxic effects.
- Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.[2]
- De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.[2]

In Vitro Calibration of Calcium Orange

To quantify intracellular calcium concentrations, it is essential to perform a calibration of the fluorescent signal. This protocol outlines a method for in vitro calibration.

- Prepare Calibration Buffers: A series of calibration buffers with known free Ca²⁺ concentrations are required. These can be prepared using a calcium calibration buffer kit or by mixing a zero Ca²⁺ buffer (containing EGTA) and a high Ca²⁺ buffer (containing CaEGTA) in precise ratios.[5]
- Prepare Dye Solutions: Add a known concentration of the de-esterified (salt) form of
 Calcium Orange to each calibration buffer.
- Measure Fluorescence: Using a fluorometer or the imaging setup, measure the fluorescence intensity (F) of the Calcium Orange in each calibration buffer.
- Determine Fmin and Fmax:
 - Fmin: The fluorescence intensity in the zero Ca²⁺ buffer.



- Fmax: The fluorescence intensity in the saturating Ca²⁺ buffer.
- Calculate [Ca²⁺]: The intracellular calcium concentration can be calculated using the following equation, derived from the law of mass action for the dye-calcium interaction:

$$[Ca^{2+}] = Kd * [(F - Fmin) / (Fmax - F)]$$

Where:

- [Ca²⁺] is the free calcium concentration.
- Kd is the dissociation constant of Calcium Orange for Ca²⁺.
- F is the measured fluorescence intensity of the indicator in the cells.
- Fmin is the fluorescence intensity of the indicator in the absence of calcium.
- Fmax is the fluorescence intensity of the calcium-saturated indicator.

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

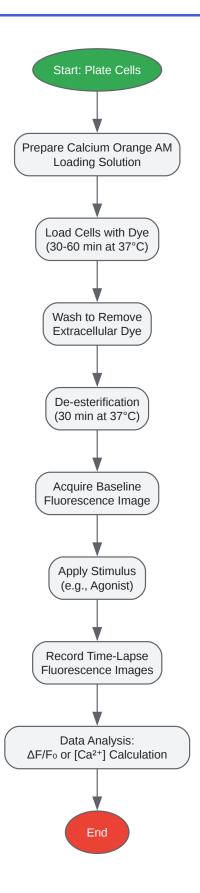


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Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging





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Caption: General workflow for a calcium imaging experiment.



Logical Relationship: From Signal to Measurement



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Caption: Logical flow from a cellular event to data.

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